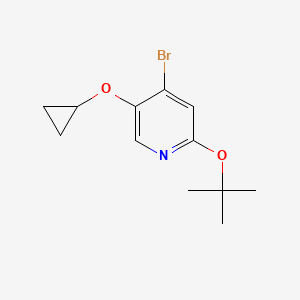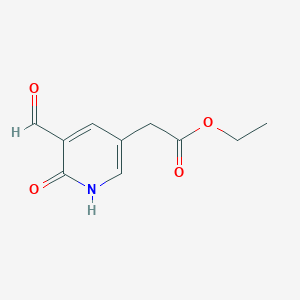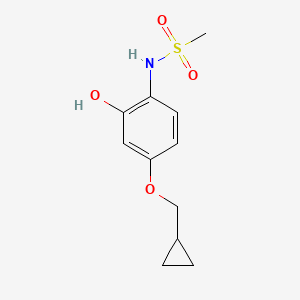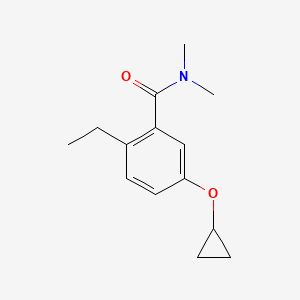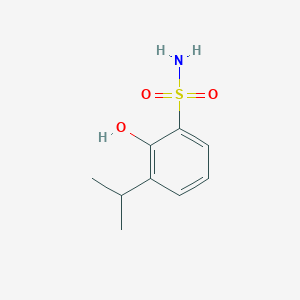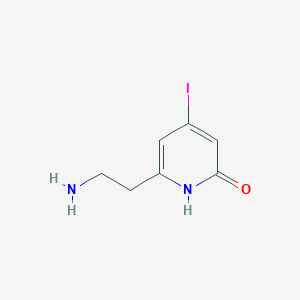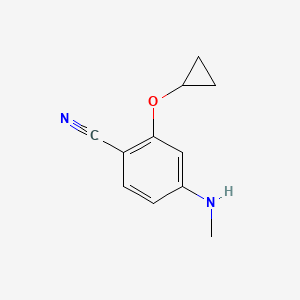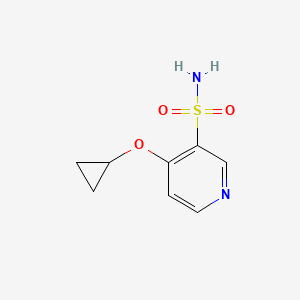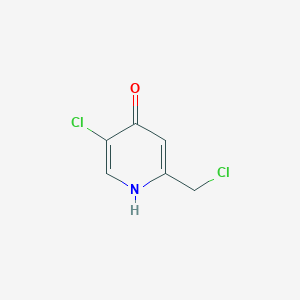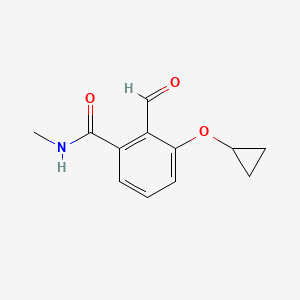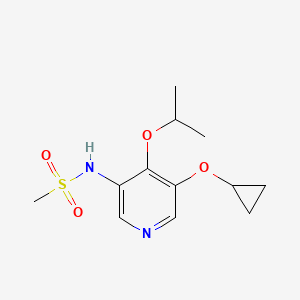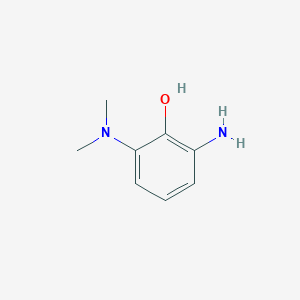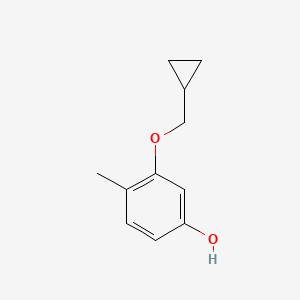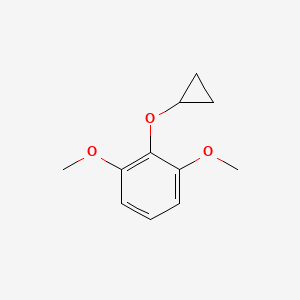
2-Cyclopropoxy-1,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-1,3-dimethoxybenzene is an organic compound with a benzene ring substituted with two methoxy groups and one cyclopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1,3-dimethoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,3-dimethoxybenzene.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification methods to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-1,3-dimethoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzene ring can be reduced under catalytic hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-Cyclopropoxy-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-1,3-dimethoxybenzene involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the cyclopropoxy group can influence the compound’s overall conformation and reactivity. These interactions can affect various biological pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethoxybenzene:
1,4-Dimethoxybenzene:
Uniqueness
2-Cyclopropoxy-1,3-dimethoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-cyclopropyloxy-1,3-dimethoxybenzene |
InChI |
InChI=1S/C11H14O3/c1-12-9-4-3-5-10(13-2)11(9)14-8-6-7-8/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
LCXAFQHBXNBRLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


